molecular formula C12H10ClF2N B1421110 2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride CAS No. 1185295-11-7

2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride

Cat. No. B1421110
M. Wt: 241.66 g/mol
InChI Key: FWLLBCNTSUXCCY-UHFFFAOYSA-N
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Description

The compound is a type of aromatic anilide . Aromatic anilides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

There are several methods for synthesizing difluorinated compounds . One method involves the use of multiple difluoromethylation reagents . Another method involves the synthesis of tri- and diorganotin(IV) complexes .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3,4-Difluoro-1,1’-biphenyl, consists of a biphenyl core with two fluorine atoms attached . The molecular formula is C12H8F2 .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied . These processes have benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3,4-Difluoro-1,1’-biphenyl, include a molecular weight of 190.19 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Potent Antihypertensive Activity : Research by Sharma, Kohli, and Sharma (2010) involved the synthesis of derivatives of 2'-[(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine for evaluating their antihypertensive activity. This indicates the compound's potential use in cardiovascular therapeutics (Sharma, Kohli, & Sharma, 2010).

  • Application in Catalysis : Potkin et al. (2014) studied isoxazole-3-carbaldehyde oximes, including derivatives of 5-[(1,1'-biphenyl)-4-yl], and their application in catalysis, especially in the Suzuki reaction in aqueous and aqueous-alcoholic media (Potkin et al., 2014).

  • Synthesis and Crystal Structure of Two Diflunisal Carboxamides : Zhong, Hu, Xia, Jiang, and Chen (2010) explored the synthesis and crystal structure of diflunisal carboxamides, involving derivatives of [1,1'-biphenyl]-3-carboxamide, indicating the compound's significance in the development of anti-inflammatory drugs (Zhong, Hu, Xia, Jiang, & Chen, 2010).

  • Theoretical Studies into the Spectral Characteristics, Biological Activity, and Photovoltaic Cell Efficiency : Al-Otaibi, Mary, Thomas, and Narayana (2020) conducted theoretical studies on the spectral characteristics, biological activity, and efficiency in photovoltaic cells of polycyclic aromatic chalcones, including derivatives with 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-yl groups. This research highlights the compound's potential application in renewable energy and pharmaceuticals (Al-Otaibi, Mary, Thomas, & Narayana, 2020).

  • Anti-inflammatory and Analgesic Activities : Zhong, Chen, Li, Hu, and Qi (2008) synthesized 2',4'-difluoro-3-(carbamoyl)biphenyl-4-yl benzoates from diflunisal and evaluated their anti-inflammatory and analgesic activities, demonstrating the compound's relevance in pain management and inflammation control (Zhong, Chen, Li, Hu, & Qi, 2008).

Safety And Hazards

Safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the field of difluorinated compounds involve the development of new synthesis methods and the exploration of their potential applications in various fields such as pharmaceuticals .

properties

IUPAC Name

2-fluoro-4-(2-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N.ClH/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLLBCNTSUXCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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